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Compound of Interest

Compound Name: Taxin B

Cat. No.: B026746 Get Quote

An in-depth exploration of the history, discovery, and analysis of Taxin B and its congeners for

researchers, scientists, and drug development professionals.

Introduction
The Taxus species, commonly known as yew, are coniferous trees and shrubs with a rich

history intertwined with both toxicity and medicinal potential. While the anticancer properties of

paclitaxel (Taxol®), a complex taxane diterpenoid isolated from the Pacific yew (Taxus

brevifolia), are widely recognized, the trees also produce a class of toxic alkaloids known as

taxines. These compounds are responsible for the cardiotoxic effects observed in cases of yew

poisoning. This technical guide provides a comprehensive overview of the history, discovery,

chemical properties, and analytical methodologies for Taxin B and other significant taxine

alkaloids.

History and Discovery
The toxic nature of the yew tree has been documented since antiquity. However, the scientific

investigation into its poisonous constituents began in the 19th century.

1828: Piero Peretti made the first attempt to isolate the toxic substance from the yew tree,

successfully extracting a bitter compound.[1]

1856: A pharmacist in Arnstadt, H. Lucas, isolated a white alkaloid powder from the foliage of

Taxus baccata L., which he named "taxine".[1]
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1876: The crystalline form of this substance was first isolated by a French chemist, W.

Marmé.[1]

1890: A. Hilger and F. Brande proposed the first molecular formula for taxine as C₃₇H₅₂NO₁₀

based on elemental combustion analysis.[1]

1956: A pivotal discovery was made by Graf and Boeddeker, who demonstrated through

electrophoresis that "taxine" was not a single compound but a complex mixture of alkaloids.

They successfully separated the two major components, naming them taxine A and taxine B.

Taxine A constituted approximately 1.3% of the alkaloid mixture, while the more abundant

taxine B made up about 30%.[1]

1982: The complete chemical structure of taxine A was elucidated.[1]

1991: The full structure of the principal toxic component, taxine B, was finally reported.[1]

These discoveries laid the foundation for a deeper understanding of the toxicology and

pharmacology of yew alkaloids.

Physicochemical and Toxicological Data
The taxine alkaloids are a group of structurally related diterpenoid alkaloids. Taxin B is

recognized as the most cardiotoxic of these compounds.[1]

Physicochemical Properties
A summary of the key physicochemical properties of Taxin A and Taxin B is presented in Table

1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Taxine_alkaloids
https://en.wikipedia.org/wiki/Taxine_alkaloids
https://en.wikipedia.org/wiki/Taxine_alkaloids
https://en.wikipedia.org/wiki/Taxine_alkaloids
https://en.wikipedia.org/wiki/Taxine_alkaloids
https://www.benchchem.com/product/b026746?utm_src=pdf-body
https://en.wikipedia.org/wiki/Taxine_alkaloids
https://www.benchchem.com/product/b026746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Taxin A Taxin B

IUPAC Name

2α,13α-Diacetoxy-7β,10β-

dihydroxy-9-oxo-2(3→20)-

abeotaxa-4(20),11-dien-5α-yl

(2R,3S)-3-(dimethylamino)-2-

hydroxy-3-phenylpropanoate

10β-Acetoxy-1,2α,9α-

trihydroxy-13-oxotaxa-

4(20),11-dien-5α-yl (3R)-3-

(dimethylamino)-3-

phenylpropanoate

Chemical Formula C₃₅H₄₇NO₁₀ C₃₃H₄₅NO₈

Molar Mass 641.751 g·mol⁻¹ 583.7 g/mol

Melting Point 204-206 °C Not available

CAS Number 1361-49-5 1361-50-8

Table 1: Physicochemical properties of Taxin A and Taxin B.[1]

Toxicity Data
The toxicity of taxine alkaloids varies among different animal species. The estimated minimum

lethal dose (LDmin) for humans is approximately 3.0 mg/kg of body weight.[1] Several studies

have also determined the LD50 values in animal models (Table 2).

Animal
Route of
Administration

LD₅₀ (mg/kg)
95% Confidence
Limits

Mice Oral (po) 19.72 16.84-23.09

Mice Intraperitoneal (ip) 21.88 19.66-24.35

Rats Subcutaneous (sc) 20.18 18.35-22.20

Table 2: Acute toxicity (LD₅₀) of taxine isolated from yew leaves in mice and rats.[2]

Mechanism of Action and Signaling Pathway
The primary toxic effect of taxine alkaloids is on the cardiovascular system. Taxin B, the most

potent of these compounds, acts as a non-selective antagonist of calcium and sodium

channels in cardiac myocytes.[1][3] This disruption of ion channel function leads to an increase
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in intracellular calcium concentration, resulting in a cascade of detrimental effects on cardiac

function.[1]

The mechanism of action involves the following key steps:

Binding to Ion Channels: Taxin B binds to both voltage-gated sodium (Na⁺) and calcium

(Ca²⁺) channels on the membrane of heart muscle cells.

Inhibition of Ion Influx: This binding inhibits the normal flow of sodium and calcium ions into

the cell during an action potential.

Altered Action Potential: The reduced ion influx alters the shape and duration of the cardiac

action potential, leading to a decreased rate of depolarization.[1]

Negative Inotropic and Chronotropic Effects: The overall effect is a reduction in the force of

contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).

Cardiac Arrhythmias: The disruption of normal electrical conduction in the heart can lead to

various arrhythmias, including bradycardia, atrioventricular block, and ventricular

tachyarrhythmias, which can ultimately result in cardiac arrest.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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